molecular formula C20H18FNO3S B2644159 1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide CAS No. 2310144-83-1

1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide

Cat. No.: B2644159
CAS No.: 2310144-83-1
M. Wt: 371.43
InChI Key: RCUIKSYAULWVMH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a thiophene-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 4-fluorophenyl group, often using a Grignard reagent or a similar organometallic compound.

    Attachment of the Thiophene-Furan Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the thiophene-furan moiety to the cyclopropane ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of various nucleophiles into the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving cyclopropane-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropane-1-carboxamide: Similar in structure but may have different substituents on the cyclopropane ring or the thiophene-furan moiety.

    Thiophene and Furan Derivatives: Compounds containing thiophene or furan rings, which are known for their biological and material science applications.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring with a fluorophenyl group and a thiophene-furan moiety. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-14-5-3-13(4-6-14)20(9-10-20)19(24)22-12-15(23)16-7-8-17(25-16)18-2-1-11-26-18/h1-8,11,15,23H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUIKSYAULWVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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